Masilukast
Overview
Description
Masilukast (ZD 3523) is an antagonist of leukotriene D4 (LTD4). It opposes LTD4-induced bronchoconstriction and was being developed for the treatment of asthma .
Synthesis Analysis
The enantioselective synthesis of Masilukast employed a diastereoselective alkylation of (4R,5S)-3-(1-oxo-4,4,4-trifluorobutyl)-4-methyl-5-phenyl-2-oxazolidinone (27) as the key step to establish the chirality of the amide substituent, providing an efficient route for generating Masilukast in > 99% enantiomeric purity .Molecular Structure Analysis
Masilukast is a small molecule drug with the molecular formula C31H32F3N3O5S . The InChIKey of Masilukast is ULMFXAMQUGLVGA-LJQANCHMSA-N .Physical And Chemical Properties Analysis
Masilukast is a small molecule with an average weight of 615.67 and a monoisotopic weight of 615.201476805 . The chemical formula of Masilukast is C31H32F3N3O5S .Scientific Research Applications
1. Computational Mechanisms for Trust and Reputation in Virtual Societies
In the field of computer science, especially in the context of networks and distributed computing, the study of computational mechanisms for trust and reputation in virtual societies has gained importance. This research is crucial for enhancing the reliability and performance of electronic communities. Understanding the paradigm shift from isolated machines to networked and distributed computing environments helps in grasping the importance of such studies. This is particularly relevant for intelligent or autonomous agents and multi-agent systems (MAS), which are increasingly being used in electronic societies and electronic commerce. The research focuses on developing trust and reputation mechanisms applicable to electronic societies, with implications for a wide range of online communities and digital interactions (Sabater-Mir & Sierra, 2005).
2. Genotyping-by-Sequencing in Plant Breeding
In the area of plant science, Marker-Assisted Selection (MAS) refers to using molecular markers to assist phenotypic selections in crop improvement. Advances in next-generation sequencing technologies have significantly impacted plant genotyping and breeding, with genotyping-by-sequencing (GBS) being a notable development. GBS is a cost-effective technique and has been effectively used in genome-wide association studies, genomic diversity studies, genetic linkage analysis, and genomic selection in plant breeding programs. This research underscores the importance of integrating molecular biology techniques into traditional plant breeding to enhance efficiency and effectiveness (He et al., 2014).
3. Applications in Manufacturing Systems and Supply Chain Management
Multi-agent systems (MAS) have found applications in manufacturing systems and supply chain management. This involves using multi-agent modelling techniques and simulations to address complex problems in these fields. MAS can model different levels of agent behavior and dynamical interactions, making them suitable for real-time operations in manufacturing and supply chains. The use of MAS in these areas represents a feasible framework for analyzing and designing operations, addressing issues such as production design, production planning, and control (Lee & Kim, 2008).
4. High-Resolution 1H Solid-State NMR Applications
High-resolution 1H magic-angle spinning (MAS) solid-state NMR has seen a significant increase in applications across various scientific domains. These applications benefit from advancements in MAS frequencies, magnetic fields, and pulse sequence developments. 1H solid-state NMR techniques provide unique structural insights into a wide range of systems, including pharmaceuticals, self-assembled supramolecular structures, and inorganic-organic materials. This research demonstrates the versatility and power of NMR in providing detailed structural information, particularly in cases where single-crystal diffraction structures are not obtainable (Brown, 2012).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-[[2-methoxy-4-[(2-methylphenyl)sulfonylcarbamoyl]phenyl]methyl]-1-methyl-N-[(2R)-4,4,4-trifluoro-2-methylbutyl]indole-5-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32F3N3O5S/c1-19(16-31(32,33)34)17-35-29(38)22-11-12-26-25(14-22)24(18-37(26)3)13-21-9-10-23(15-27(21)42-4)30(39)36-43(40,41)28-8-6-5-7-20(28)2/h5-12,14-15,18-19H,13,16-17H2,1-4H3,(H,35,38)(H,36,39)/t19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULMFXAMQUGLVGA-LJQANCHMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)NC(=O)C2=CC(=C(C=C2)CC3=CN(C4=C3C=C(C=C4)C(=O)NCC(C)CC(F)(F)F)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1S(=O)(=O)NC(=O)C2=CC(=C(C=C2)CC3=CN(C4=C3C=C(C=C4)C(=O)NC[C@H](C)CC(F)(F)F)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H32F3N3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90929478 | |
Record name | 3-[(4-{Hydroxy[(2-methylbenzene-1-sulfonyl)imino]methyl}-2-methoxyphenyl)methyl]-1-methyl-N-(4,4,4-trifluoro-2-methylbutyl)-1H-indole-5-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90929478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
615.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Masilukast | |
CAS RN |
136564-68-6 | |
Record name | Masilukast [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136564686 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Masilukast | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16227 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 3-[(4-{Hydroxy[(2-methylbenzene-1-sulfonyl)imino]methyl}-2-methoxyphenyl)methyl]-1-methyl-N-(4,4,4-trifluoro-2-methylbutyl)-1H-indole-5-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90929478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MASILUKAST | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2QJ3R1H23S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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